1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(azepan-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(azepan-1-yl)propan-2-ol hydrochloride is a complex organic compound with a unique structure. It features an adamantane core, which is a highly stable and rigid structure, making it an interesting subject for various scientific studies. The compound also contains an azepane ring, which is a seven-membered nitrogen-containing ring, and a propanol group, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(azepan-1-yl)propan-2-ol hydrochloride typically involves multiple steps. One common method starts with the functionalization of the adamantane core, followed by the introduction of the azepane ring and the propanol group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(azepan-1-yl)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The propanol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The azepane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propanol group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted azepane derivatives.
Scientific Research Applications
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(azepan-1-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its stability and reactivity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(azepan-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane core provides a stable scaffold that can interact with various biological molecules, while the azepane ring and propanol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanemethanol: Similar in structure but lacks the azepane ring.
3-Azabicyclo[3.3.1]nonane: Contains a similar nitrogen-containing ring but has a different core structure.
2-Adamantanone: Features the adamantane core but with a ketone group instead of the propanol group.
Uniqueness
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(azepan-1-yl)propan-2-ol hydrochloride is unique due to its combination of an adamantane core, an azepane ring, and a propanol group. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-(azepan-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c22-19(13-21-5-3-1-2-4-6-21)14-23-15-20-10-16-7-17(11-20)9-18(8-16)12-20;/h16-19,22H,1-15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGTUXHEQBANNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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